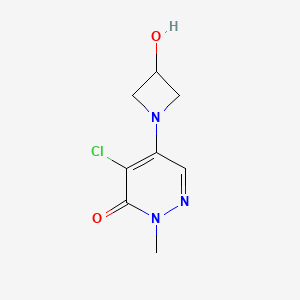

4-chloro-5-(3-hydroxyazetidin-1-yl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-chloro-5-(3-hydroxyazetidin-1-yl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-11-8(14)7(9)6(2-10-11)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTAWZUPOZUUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CC(C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-5-(3-hydroxyazetidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_10ClN_3O, with a molecular weight of approximately 215.65 g/mol. The compound features a pyridazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 215.65 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with GABA_A receptors. Research indicates that derivatives of pyridazine can exhibit anxiolytic and anticonvulsant properties, suggesting that this compound may share similar effects.

In Vitro Studies

In vitro studies have demonstrated that compounds related to this structure can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study showed that pyridazine derivatives inhibited the growth of human cancer cells by inducing oxidative stress and disrupting cell cycle progression.

In Vivo Studies

Animal models have been employed to assess the efficacy of similar compounds in treating conditions such as epilepsy and anxiety disorders. In these studies, administration of pyridazine derivatives led to significant reductions in seizure frequency and anxiety-like behaviors.

Case Studies

- Anticonvulsant Activity : A study conducted on a related compound demonstrated its effectiveness in reducing seizure activity in rodent models. The mechanism was linked to enhanced GABAergic transmission, which is crucial for seizure control.

- Anxiolytic Effects : Another study evaluated a pyridazine derivative's effects on anxiety-like behavior in mice. Results indicated a significant decrease in anxiety levels, supporting the compound's potential as an anxiolytic agent.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of pyridazinones is frequently modified to tune reactivity and bioactivity. Key analogs include:

Key Observations :

Substituent Variations at Position 4

The 4-chloro group is a common feature in pyridazinones, but substitution patterns vary:

Key Observations :

- The 4-chloro group in the target compound is a versatile handle for further functionalization, as seen in reactions with NaOCH₃ or NaSCH₃ to yield methoxy or methylsulfanyl derivatives .

- Iodo substituents (e.g., ) facilitate nucleophilic aromatic substitution but may complicate synthesis due to higher molecular weight .

Modifications at Position 2

The 2-methyl group in the target compound is conserved in many analogs, but other substituents include:

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis typically begins with 3,4,5-trichloropyridazine , which is used as a regioselective precursor due to its three chloro substituents that allow selective substitution at desired positions.

- Another important intermediate is 4,5-dichloro-3(2H)-pyridazinone , which can be converted into the trichloropyridazine derivative by reaction with phosphorus oxychloride.

- The azetidinyl substituent is introduced via nucleophilic substitution using 3-amino-1-propanol or protected azetidine derivatives.

Regioselective Substitution Strategy

A major challenge in the synthesis is achieving regioselectivity in substitution reactions on the pyridazine ring. The process involves:

- Reacting 3,4,5-trichloropyridazine with 3-amino-1-propanol to yield a mixture of regioisomers, which can be separated by crystallization, avoiding cumbersome chromatographic purification.

- The regioisomer corresponding to substitution at the 5-position (desired product intermediate) is isolated early in the synthesis, ensuring that subsequent steps proceed with a single regioisomer, improving yield and purity.

Preparation of Key Intermediate with Leaving Group

- The hydroxyl and amino groups on the propyl side chain are protected or converted to better leaving groups.

- For example, treatment with 48% aqueous hydrogen bromide at about 98°C converts the intermediate into 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone , where bromine serves as an excellent leaving group for nucleophilic substitution.

- This brominated intermediate is isolated by filtration or centrifugation and can be crystallized from alcohols.

Deprotection and Final Product Formation

- If protecting groups are used on the hydroxy or amino functions, these are removed in a final step, often under acidic conditions.

- The final compound, 4-chloro-5-(3-hydroxyazetidin-1-yl)-2-methylpyridazin-3(2H)-one , is obtained with high purity and yield.

- The compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride or fumarate) for improved stability and handling.

Summary Table of Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3,4,5-trichloropyridazine | 4,5-dichloro-3(2H)-pyridazinone + Phosphorus oxychloride | 3,4,5-trichloropyridazine | Literature method (Kuraishi, 1956) |

| 2 | Nucleophilic substitution with 3-amino-1-propanol | Ethanol solvent, room temperature | Mixture of regioisomers (IV and IVA) | Regioisomers separated by crystallization |

| 3 | Conversion to brominated intermediate | 48% aqueous HBr, 80-110°C (preferably ~98°C) | 4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone | Bromine as leaving group |

| 4 | Nucleophilic substitution with azetidine derivative | Dipolar aprotic solvent (acetone, DMF), base (Na2CO3, triethylamine), 40°C to reflux | This compound | Acid binding agent neutralizes HBr |

| 5 | Deprotection and salt formation | Acidic conditions (HCl, fumaric acid) | Final pure compound and pharmaceutically acceptable salts | Improves stability and formulation |

Detailed Research Findings and Advantages

- The use of 3,4,5-trichloropyridazine as the starting material significantly improves regioselectivity compared to previous methods, minimizing formation of undesired isomers.

- Early separation of regioisomers by crystallization avoids the need for column chromatography, which is impractical on an industrial scale.

- The brominated intermediate is a versatile and high-yielding precursor for substitution with various nucleophiles, including azetidine derivatives.

- Reaction conditions are optimized to balance reactivity and selectivity, with dipolar aprotic solvents facilitating nucleophilic displacement.

- The overall synthetic route yields the target compound with high purity and yield, suitable for pharmaceutical applications.

Q & A

Q. What are the key synthetic strategies for preparing 4-chloro-5-(3-hydroxyazetidin-1-yl)-2-methylpyridazin-3(2H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Core Formation : Cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core (e.g., using mucochloric acid as a precursor) .

- Functionalization : Introduction of the 3-hydroxyazetidine moiety via nucleophilic substitution (SNAr) at the C5-chloro position. Reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) are critical to avoid competing hydrolysis .

- Methylation : Alkylation of the pyridazinone nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or lab-based diffractometers. Data reduction uses programs like SAINT or HKL-3000 .

- Refinement : The SHELX suite (e.g., SHELXL) is standard for small-molecule refinement. Hydrogen bonding and disorder modeling are critical for accurate thermal parameter adjustment .

- Validation : Tools like PLATON or Mercury ensure geometric correctness and intermolecular interaction analysis (e.g., C–H⋯O/N hydrogen bonds) .

Advanced Research Questions

Q. What mechanistic challenges arise during nucleophilic substitution at the C5-chloro position in pyridazinone derivatives?

- Methodological Answer :

- Competing Pathways : The chloro group’s reactivity can lead to hydrolysis (forming hydroxyl derivatives) or over-substitution. Steric hindrance from the 2-methyl group may slow azetidine incorporation .

- Mitigation : Use of anhydrous conditions (e.g., DMF with molecular sieves) and azetidine derivatives pre-protected with tert-butyldimethylsilyl (TBS) groups to enhance nucleophilicity .

- Monitoring : Real-time NMR or LC-MS tracks reaction progress to optimize stoichiometry and temperature .

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

- Methodological Answer :

- Assay Standardization : Variations in cell lines (e.g., CHO vs. HEK293 for receptor studies) or incubation times can skew results. Replicate assays under controlled conditions (e.g., ISO-certified labs) .

- SAR Analysis : Systematic modification of substituents (e.g., azetidine vs. morpholine) to isolate structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) identifies binding motifs .

- Meta-Analysis : Cross-referencing datasets from repositories like ChEMBL or PubChem to identify outliers or consensus trends .

Q. What advanced techniques characterize hydrogen-bonding networks in the crystal lattice of this compound?

- Methodological Answer :

- SCXRD Analysis : High-resolution (<1.0 Å) data reveals precise bond lengths/angles. SHELXL’s TWIN/BASF commands handle twinning or disorder .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., % contribution of H⋯O/N contacts) using CrystalExplorer .

- DFT Calculations : Gaussian or ORCA software models electronic effects (e.g., charge transfer in hydrogen bonds) .

Q. How can reaction conditions be optimized to minimize by-products during azetidine substitution?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and by-product formation .

- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate kinetics .

- Workflow Automation : High-throughput experimentation (HTE) with robotic liquid handlers identifies optimal molar ratios/temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectroscopic data across studies?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via DSC (melting point) and HRMS/NMR to confirm batch consistency. Impurities (e.g., residual solvents) often explain variations .

- Crystallographic Validation : Compare experimental SCXRD data with Cambridge Structural Database (CSD) entries to verify molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.